molecular formula C8H10Br2 B14160421 (1Z,5Z)-3,7-dibromocycloocta-1,5-diene CAS No. 88494-10-4

(1Z,5Z)-3,7-dibromocycloocta-1,5-diene

Cat. No.: B14160421
CAS No.: 88494-10-4
M. Wt: 265.97 g/mol
InChI Key: GVQUBNKICQAYDP-SJDXMKNESA-N
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Description

(1Z,5Z)-3,7-dibromocycloocta-1,5-diene: is a chemical compound characterized by the presence of two bromine atoms attached to a cyclooctadiene ring. The compound is notable for its unique structure, which includes two double bonds in the 1Z and 5Z positions, and bromine atoms at the 3 and 7 positions. This configuration imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1Z,5Z)-3,7-dibromocycloocta-1,5-diene typically involves the bromination of cycloocta-1,5-diene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. One common method involves the use of bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is typically monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: (1Z,5Z)-3,7-dibromocycloocta-1,5-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted cyclooctadienes, epoxides, and reduced cyclooctane derivatives .

Scientific Research Applications

Chemistry: In chemistry, (1Z,5Z)-3,7-dibromocycloocta-1,5-diene is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its ability to undergo selective chemical reactions makes it a useful intermediate in the synthesis of biologically active compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of (1Z,5Z)-3,7-dibromocycloocta-1,5-diene involves its ability to participate in various chemical reactions due to the presence of double bonds and bromine atoms. The compound can act as an electrophile in substitution reactions, where the bromine atoms are replaced by nucleophiles. Additionally, the double bonds can undergo addition reactions, leading to the formation of new chemical bonds .

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound depend on the specific reactions it undergoes. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

    (1Z,5Z)-1,5-Cyclooctadiene: A related compound with similar structural features but without bromine atoms.

    (1Z,5Z)-3-Bromo-1,5-cyclooctadiene: A mono-brominated derivative of cyclooctadiene.

    (1Z,5Z)-1,5-Cyclooctadiene-3,7-diyne: A compound with triple bonds instead of bromine atoms

Uniqueness: The uniqueness of (1Z,5Z)-3,7-dibromocycloocta-1,5-diene lies in its specific substitution pattern, which imparts distinct reactivity and chemical properties. The presence of two bromine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

88494-10-4

Molecular Formula

C8H10Br2

Molecular Weight

265.97 g/mol

IUPAC Name

(1Z,5Z)-3,7-dibromocycloocta-1,5-diene

InChI

InChI=1S/C8H10Br2/c9-7-3-1-4-8(10)6-2-5-7/h1-3,6-8H,4-5H2/b3-1-,6-2-

InChI Key

GVQUBNKICQAYDP-SJDXMKNESA-N

Isomeric SMILES

C/1C(/C=C\CC(/C=C1)Br)Br

Canonical SMILES

C1C=CC(CC=CC1Br)Br

Origin of Product

United States

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